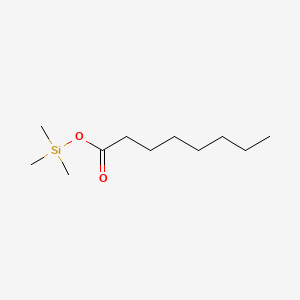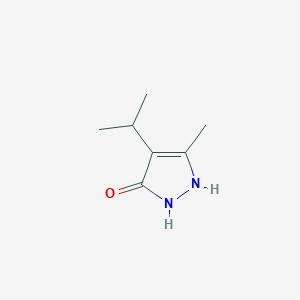
3-methyl-4-(propan-2-yl)-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- is a heterocyclic organic compound with a pyrazolone core structure. This compound is known for its diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of the pyrazolone ring imparts unique reactivity and stability to the molecule, making it a valuable subject of study in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds. One common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic 1,3-dielectrophilic equivalents . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium hydroxide to facilitate the formation of the pyrazolone ring .
Industrial Production Methods
In industrial settings, the production of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The pyrazolone ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and pyrazole compounds, each with distinct chemical and physical properties.
科学的研究の応用
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- involves its ability to interact with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and suppress the generation of reactive oxygen species . This activity is mediated through the donation of hydrogen atoms and the stabilization of radical intermediates, thereby protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-:
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-: A simpler derivative with similar reactivity but different applications.
3-Hydroxy-1-methyl-1H-pyrazole: Another related compound with distinct chemical properties and uses.
Uniqueness
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- stands out due to its unique substitution pattern, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and robust performance under various conditions.
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
5-methyl-4-propan-2-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C7H12N2O/c1-4(2)6-5(3)8-9-7(6)10/h4H,1-3H3,(H2,8,9,10) |
InChIキー |
ATGBRCLYHXIDTH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NN1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


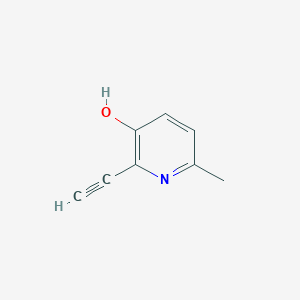

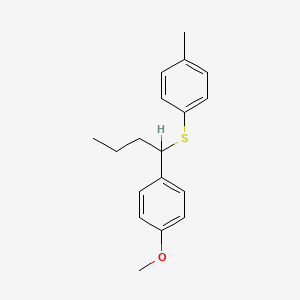
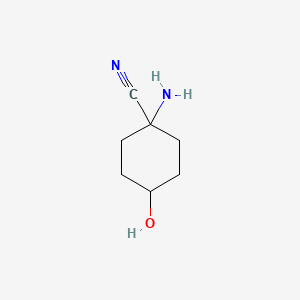
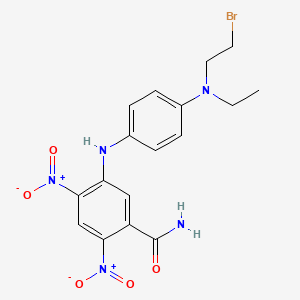
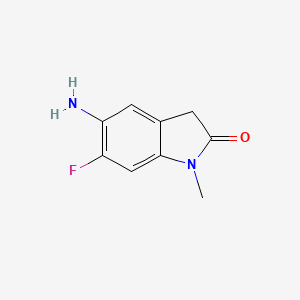
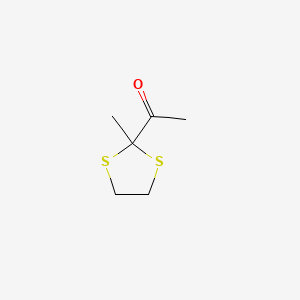
![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)
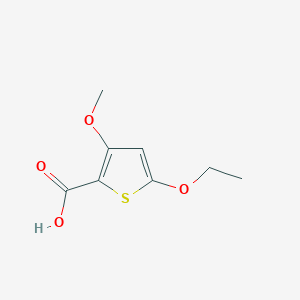
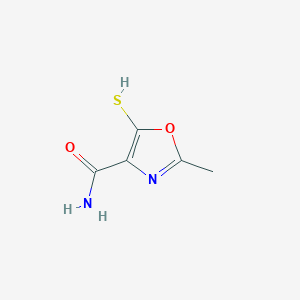
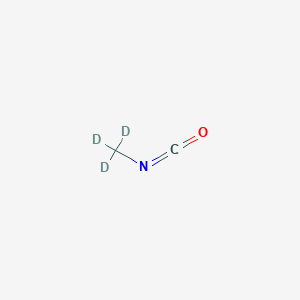
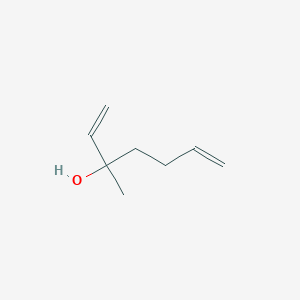
![2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
